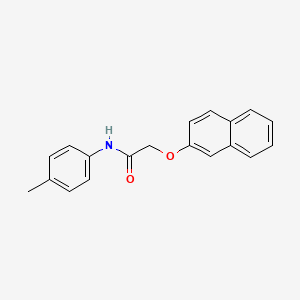

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including reactions with aromatic amines and various chemical treatments. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield specific compounds (Agarwal & Mital, 1976).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like NMR, IR, and MS. For example, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were characterized to confirm their structure (Yang Jing, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different products depending on the reactants. For instance, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showed specific reactions and interactions (Gouda et al., 2022).

Physical Properties Analysis

The physical properties of such compounds are often determined through crystallography and other techniques. The structure and physical characteristics can vary significantly based on the molecular composition and arrangement (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies using techniques like Density Functional Theory (DFT) help in understanding these properties (Arjunan et al., 2009).

Aplicaciones Científicas De Investigación

Antioxidant and Free Radical Scavenging Activity

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide and its derivatives exhibit significant antioxidant properties, engaging in the scavenging of free radicals. A study by Boudebbous et al. (2021) on a similar compound, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, demonstrated potent free radical scavenging capabilities comparable to commercial antioxidants. This research highlights the compound's effectiveness in trapping free radicals through hydrogen atom transfer and electron transfer mechanisms, suggesting potential applications in mitigating oxidative stress-related damages (Boudebbous et al., 2021).

Structural and Molecular Interaction Studies

The structural elucidation and interaction studies of compounds like N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide have been pivotal in understanding molecular behaviors. Gouda et al. (2022) investigated N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, focusing on its crystal structure, noncovalent interactions, and the energetics of its molecular framework. This research provides insight into the stabilization mechanisms of such compounds and their potential applications in material science and molecular design (Gouda et al., 2022).

Environmental and Water Quality Research

The reactivity and detection of carbonyl compounds, including derivatives of N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide, have significant implications for environmental monitoring and water quality assessment. Houdier et al. (2000) introduced a new fluorescent probe for the sensitive detection of aldehydes and ketones in water samples. This method, based on the derivatization with 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, underscores the importance of such compounds in tracking environmental pollutants and ensuring water safety (Houdier et al., 2000).

Toxicological Studies

Research into the toxicological profiles and mechanisms of action for compounds structurally related to N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide provides critical insights into their safe handling and environmental impact. Streeter et al. (1986) focused on the reactive metabolite formation and protein molecule cross-linking by acetaminophen, a compound with structural similarities, highlighting the potential toxicological risks associated with such chemicals. These studies are essential for understanding the environmental and biological safety of these compounds (Streeter et al., 1986).

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)13-22-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGPTZIOPLORJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)